(E)-[(5-bromo-2-fluorophenyl)methylidene](methoxy)amine
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Overview
Description
(E)-(5-bromo-2-fluorophenyl)methylideneamine is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, with a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-bromo-2-fluorophenyl)methylideneamine typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-(5-bromo-2-fluorophenyl)methylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-(5-bromo-2-fluorophenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-(5-bromo-2-fluorophenyl)methylideneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-(5-bromo-2-fluorophenyl)methylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-(5-chloro-2-fluorophenyl)methylideneamine
- (E)-(5-bromo-2-chlorophenyl)methylideneamine
- (E)-(5-bromo-2-methylphenyl)methylideneamine
Uniqueness
(E)-(5-bromo-2-fluorophenyl)methylideneamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrFNO |
---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(Z)-1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H7BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-5H,1H3/b11-5- |
InChI Key |
LCABLQBLYCGYBH-WZUFQYTHSA-N |
Isomeric SMILES |
CO/N=C\C1=C(C=CC(=C1)Br)F |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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